Benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-
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Overview
Description
Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- is a complex organic compound that belongs to the class of dihydroxybenzoic acids This compound is characterized by the presence of two benzoic acid moieties connected through a cyclohexadiene ring, which is further substituted with hydroxyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidative coupling of 2,5-dihydroxybenzoic acid derivatives. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Quinones and related derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
Uniqueness
Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- is unique due to its complex structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
112553-96-5 |
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Molecular Formula |
C20H12O8 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[4-(2-carboxyphenyl)-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl]benzoic acid |
InChI |
InChI=1S/C20H12O8/c21-15-13(9-5-1-3-7-11(9)19(25)26)16(22)18(24)14(17(15)23)10-6-2-4-8-12(10)20(27)28/h1-8,21,24H,(H,25,26)(H,27,28) |
InChI Key |
YUAMKWYYHCKCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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